p-Terfenilo

Descripción general

Descripción

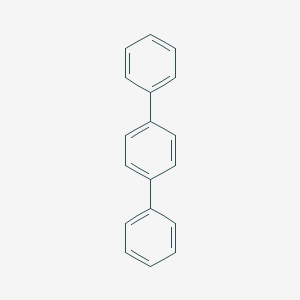

p-Terphenyl is a potent scaffold for various chemical syntheses and applications. It serves as a mimic for side-chain functionalities of peptidic alpha-helices and is used in the synthesis of helix mimetics . The structure of p-Terphenyl allows for the introduction of various functional groups, leading to the creation of novel compounds with unique properties, such as enhanced fluorescence efficiency and electron-transporting capabilities . The molecule's conformation can be influenced by external conditions such as hydrostatic pressure, which affects the twist of the central ring relative to the outer rings .

Synthesis Analysis

The synthesis of p-Terphenyl derivatives involves various strategies, including transition metal-catalyzed N-arylation , tetralithiation followed by silacyclization , and a [5C + 1C(N)] annulation strategy . These methods allow for the creation of multifunctionalized p-Terphenyls and heteroaryl analogues, including the synthesis of highly oxygenated p-Terphenyls from natural sources such as fungi . A versatile preparation method starting from a diacetylenic precursor has also been developed, demonstrating the adaptability of synthetic protocols for p-Terphenyl derivatives .

Molecular Structure Analysis

The molecular structure of p-Terphenyl derivatives can be significantly altered by the introduction of different substituents. For instance, the introduction of a bulky P-substituent can flatten the phosphorus pyramid, indicating strong electron delocalization . X-ray crystallography has been used to determine the geometrical arrangement of hydrophobic side chains in synthesized p-Terphenyl mimetics , and the conformation of p-Terphenyl under hydrostatic pressure has been investigated using high-pressure infrared spectroscopy .

Chemical Reactions Analysis

p-Terphenyl and its derivatives undergo various chemical reactions, including electrophilic substitutions facilitated by cyclic electron delocalization . The reactivity of p-Terphenyl can be further enhanced by modifying its structure, such as the addition of sulfonate groups to increase water solubility and shift the absorption spectrum towards the visible, making it a suitable organo-catalyst for LED-driven energy and electron transfer photoreactions in water10.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Terphenyl derivatives are diverse and can be tailored for specific applications. For example, ladder bis-silicon-bridged p-Terphenyls exhibit unique crystal structures and photophysical properties . B,S-bridged p-Terphenyls show increased fluorescence efficiency and enhanced reduction stability, making them promising as electron-transporting solid-state emitters and bifunctional fluorescent sensors for ions like Hg2+ and F- . The conformational analysis of p-Terphenyl under varying conditions reveals its structural adaptability, which is crucial for its applications in material science and catalysis .

Aplicaciones Científicas De Investigación

Investigación Biomédica: Propiedades Citotóxicas y Antimicrobianas

p-Terfenilo: los compuestos se han estudiado por sus efectos citotóxicos y antimicrobianos. Estas propiedades los convierten en candidatos potenciales para el desarrollo de nuevos agentes terapéuticos. La diversidad estructural de los p-Terfenilos, con modificaciones como la paraquinona y los fenoles, contribuye a su actividad biológica .

Aplicaciones Antioxidantes

Debido a su capacidad para inhibir el estrés oxidativo, los p-Terfenilos se exploran por sus aplicaciones antioxidantes. Esta característica es particularmente útil en la prevención de enfermedades donde el estrés oxidativo juega un papel, como los trastornos neurodegenerativos .

Inhibición Enzimática: Efectos Inhibitorios de la α-Glucosidasa

Los p-Terfenilos han mostrado efectos inhibitorios de la α-glucosidasa, lo que podría ser beneficioso en el manejo de la diabetes al controlar los niveles de azúcar en la sangre a través de la inhibición de las enzimas hidrolizadoras de carbohidratos .

Ciencia de los Materiales: Detectores de Radiación Ionizada

En ciencia de los materiales, el this compound se utiliza en detectores de radiación ionizada. Su especialidad como material con un sistema π conjugado lo hace adecuado para detectar radiación, lo que tiene aplicaciones en seguridad e imágenes médicas .

Optoelectrónica: Luminóforos para Centelleadores

Las propiedades ópticas únicas de los derivados de this compound, debido a sus sistemas π conjugados, se utilizan como luminóforos en centelleadores. Estos son importantes en varios campos, incluidos el diagnóstico médico y la física nuclear .

Electrónica Orgánica: OLED y Células Fotovoltaicas

El this compound se utiliza ampliamente en la electrónica orgánica, como los diodos orgánicos emisores de luz (OLED) y las células fotovoltaicas basadas en polímeros. Su capacidad para conducir electricidad y emitir luz cuando se expone a un campo eléctrico se aprovecha en estas aplicaciones .

Sondas de Molécula Única

Como tinte láser no polar y sonda óptica de molécula única, el this compound se utiliza en microscopía de campo cercano de barrido. Esto permite el estudio de interacciones moleculares a un rango muy cercano, lo cual es crucial en nanotecnología y biología molecular .

Transistores de Efecto de Campo Orgánicos (OFET)

Por último, las propiedades electrónicas del this compound lo convierten en un candidato para su uso en transistores de efecto de campo orgánicos (OFET). Los OFET son importantes para el desarrollo de dispositivos electrónicos flexibles .

Mecanismo De Acción

Target of Action

p-Terphenyl is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It has been reported to target ubiquitin-specific peptidases USP4/5 and sentrin-specific protease SENP1, which are prominent anti-inflammatory and anticancer targets .

Mode of Action

p-Terphenyl functions as a protease inhibitor, efficiently targeting the aforementioned enzymes . Protease inhibition is coupled with a powerful inhibition of the cellular production of tumor necrosis factor TNFα . This dual action contributes to its anti-inflammatory and anticancer effects.

Biochemical Pathways

Additionally, its cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects indicate that it may affect a variety of cellular processes .

Pharmacokinetics

Its bioavailability and pharmacokinetics are likely influenced by its chemical structure, including its aromatic rings and potential for oxidation .

Result of Action

The molecular and cellular effects of p-Terphenyl’s action include cytotoxicity, antimicrobial activity, antioxidant activity, and α-glucosidase inhibition . These effects suggest that p-Terphenyl may have potential therapeutic applications in the treatment of cancer, infections, oxidative stress-related conditions, and diseases related to α-glucosidase activity.

Action Environment

The action, efficacy, and stability of p-Terphenyl can be influenced by various environmental factors. For instance, its production is mainly isolated from terrestrial and marine organisms, indicating that its synthesis and activity may be influenced by the characteristics of these environments . Furthermore, p-Terphenyl is extremely stable thermally and non-flammable but combustible, suggesting that it may retain its activity under a range of environmental conditions .

Safety and Hazards

Propiedades

IUPAC Name |

1,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSTNDFUHDPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029121 | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213 °C, bp 376 °C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid., White or light-yellow solid; [NIOSH], White or light-yellow solid. | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

761 °F at 760 mmHg (NIOSH, 2023), 376 °C, 761 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

405 °F (NIOSH, 2023), 405 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM), Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents., Water solubility = 1.79X10-2 mg/l at 25 °C, Insoluble | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.234 AT 0 °C, 1.23 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Very low (NIOSH, 2023), 0.00000034 [mmHg], Very low | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS OR LIGHT-YELLOW SOLID, White or light-yellow solid. | |

CAS RN |

92-94-4 | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Terphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1':4',1''-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWP218ZY6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

415 °F (NIOSH, 2023), 210.1 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 415 °F | |

| Record name | P-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PARA-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of p-terphenyl is C18H14, and its molecular weight is 230.30 g/mol. []

ANone: Researchers have utilized various spectroscopic techniques for p-terphenyl characterization, including:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (including COSY, HMBC, HMQC) have been crucial in elucidating the structures of p-terphenyl derivatives, particularly in natural product isolation studies. [, , , , ]

- Mass Spectrometry (MS): Techniques like FAB-MS and HR-FAB-MS have helped determine the molecular formulas of p-terphenyl derivatives. []

- Infrared Spectroscopy (FTIR): FTIR has been employed to identify functional groups and analyze interactions between p-terphenyl and other molecules like single-walled carbon nanotubes (SWNTs). [, , , ]

- Raman Spectroscopy: Raman spectroscopy, including surface-enhanced Raman scattering (SERS), has provided insights into the vibrational modes of p-terphenyl and its interactions with SWNTs under various conditions. [, , ]

- UV-Vis Spectroscopy: UV-Vis spectroscopy has been used to study the electronic transitions and photophysical properties of p-terphenyl and its derivatives. [, , , ]

- Fluorescence Spectroscopy: Fluorescence spectroscopy, including time-resolved fluorescence, has been instrumental in investigating the excited state dynamics and interactions of p-terphenyl in different solvents and environments. [, , , , , ]

A: Yes, p-terphenyl has been incorporated into composite scintillators. Studies have compared pure p-terphenyl grains with those doped with 1,4-diphenyl-1,3-butadiene. These composites are being investigated for their potential in radiation detection. []

A: Molecular dynamics simulations using various interaction potentials have shown that p-terphenyl undergoes a structural transformation under pressure. The nonplanar structure at standard conditions gradually becomes planar with increasing pressure, accompanied by a change in the potential energy profile and a reduction in disorder associated with ring flipping. This transformation occurs between 1.0 and 1.5 GPa. []

ANone: Based on the provided research papers, p-terphenyl's primary applications are not in catalysis. Its use focuses on areas like organic synthesis, material science (specifically scintillators), and as a model compound in spectroscopic and theoretical studies.

ANone: Computational chemistry has played a significant role in understanding p-terphenyl's properties and behavior:

- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure, vibrational frequencies, and infrared spectra of p-terphenyl and its charged species (radical anion and dianion). [, ]

- Molecular Dynamics Simulations: These simulations have provided valuable insights into the structural changes of p-terphenyl under pressure. Different interaction potentials have been employed to model these changes and compare them with experimental X-ray diffraction data. []

- First-principles Calculations: In the context of potassium-doped p-terphenyl, first-principles calculations have been utilized to study the material's electronic structure and investigate its potential for superconductivity. []

- Molecular Docking: This technique has been used to investigate the binding of p-terphenyl derivatives, such as vialinin A, to the ubiquitin-specific protease 4 (USP4) enzyme. This research is relevant for developing potential anti-inflammatory and anticancer agents. []

ANone: Research on p-terphenyl derivatives, particularly in the context of USP4 inhibition, has identified some structure-activity relationships:

- Presence of a 4,2′,4″-trihydroxy or 4,4″-dihydroxy-1,2,1′,2′-furan substituted nucleus: These structural features appear to contribute to significant antioxidant and α-glucosidase inhibitory activities in p-terphenyls. []

- Derivatives of the vialinin, terrestrin, and telephantin series: Within these p-terphenyl families, several compounds demonstrated favorable binding to USP4. Notably, aurantiotinin A emerged as a remarkable binder. []

ANone: Studies investigating the interaction between p-terphenyl and SWNTs have revealed that:

- Presence of aromatic rings: The aromatic nature of p-terphenyl facilitates π-π interactions with the SWNT surface, contributing to its ability to disperse SWNT bundles. []

- Molecular size and shape: These factors likely play a role in the selectivity of p-terphenyl for interacting with SWNTs of specific diameters. []

ANone: While the provided research papers don't extensively discuss p-terphenyl's inherent stability challenges, some studies offer insights:

- Protection from p-Terphenyl Contamination: In a study using p-terphenyl as a wavelength shifter in liquid xenon detectors, a poly-para-xylylene film was employed to prevent p-terphenyl from contaminating the liquid xenon medium. []

- Formulation for Drug Delivery: Although not explicitly mentioned for p-terphenyl, researchers have explored encapsulating europium chelates with known cytotoxic activity into liposomes to create more stable drug delivery systems. This approach could potentially be relevant for p-terphenyl derivatives with biological activities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

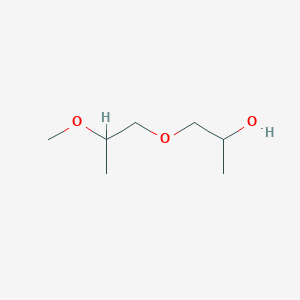

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)